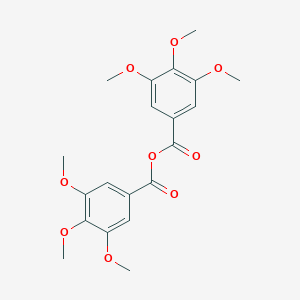
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone, also known as DFE, is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of imidazole ketones and has been studied for its biochemical and physiological effects.
Mécanisme D'action
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone's mechanism of action involves its ability to selectively inhibit the activity of certain enzymes and receptors. Specifically, it has been shown to inhibit the activity of monoamine oxidase A (MAO-A) and histone deacetylases (HDACs). This inhibition leads to an increase in the levels of neurotransmitters such as serotonin and dopamine, which can have therapeutic effects on certain neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential to treat conditions such as depression, anxiety, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone is its selectivity towards certain enzymes and receptors, which makes it a useful tool for studying their functions. However, one limitation is that its effects may not be generalizable to other compounds, and further studies are needed to fully understand its mechanisms of action.
Orientations Futures
There are several potential future directions for research on 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone. One area of interest is its potential as a therapeutic agent for neurological disorders such as depression and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanisms of action and to identify any potential side effects or limitations. Finally, this compound may also have potential applications in other fields such as cancer research and drug discovery.
Applications De Recherche Scientifique
1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-YL)-1-ethanone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have selective inhibitory effects on certain enzymes and receptors, which makes it a promising candidate for drug development.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-2-imidazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZGBQIEPMIPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564872 | |
| Record name | 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134071-11-7 | |
| Record name | 1-(2,4-Difluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)








